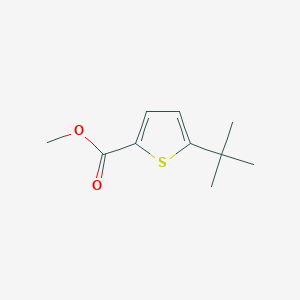

Methyl 5-tert-butylthiophene-2-carboxylate

Description

Overview of Thiophene (B33073) Derivatives in Heterocyclic Chemistry

Thiophene is an aromatic heterocyclic compound with the chemical formula C4H4S, featuring a planar five-membered ring containing a sulfur atom. wikipedia.org Discovered by Viktor Meyer in 1882 as a contaminant in benzene (B151609), thiophene and its derivatives are naturally found in petroleum and coal, sometimes in concentrations up to 3%. rroij.com In terms of chemical reactivity, thiophene resembles benzene, readily undergoing electrophilic substitution reactions. wikipedia.orgeprajournals.com This benzene-like character, combined with the electronic effects of the sulfur heteroatom, makes the thiophene nucleus a crucial component in the design of new molecules. mdpi.com

Thiophenes are significant building blocks in the development of numerous pharmaceuticals and agrochemicals. wikipedia.orgrroij.com The thiophene ring is often used as a bioisostere for a benzene ring, meaning it can replace a benzene ring in a biologically active compound without a loss of activity, as seen in the non-steroidal anti-inflammatory drug (NSAID) lornoxicam. wikipedia.org The versatility of thiophene chemistry allows for the synthesis of a wide array of derivatives, including fused-ring systems like benzothiophene (B83047) and dibenzothiophene, which further expands their application. rroij.comeprajournals.com These derivatives are central to the fields of medicinal chemistry and material science, forming the core of many functional molecules. nih.govnih.gov

Significance of Ester Functionalization in Thiophene Systems

The introduction of an ester functional group, such as a carboxylate, onto the thiophene ring is a key strategy in organic synthesis for creating complex molecules. mdpi.com This functionalization is significant for several reasons. Firstly, the ester group acts as a versatile chemical handle, allowing for a wide range of subsequent chemical transformations. It can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or converted into an amide, providing access to a diverse set of derivative compounds. acs.org

Secondly, the ester group influences the electronic properties of the thiophene ring, which can direct the regioselectivity of further substitution reactions. acs.org This directing effect is crucial for the controlled, step-wise construction of multi-substituted thiophenes. mdpi.com Ester-functionalized thiophenes are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials like conjugated polymers and macrocycles used in organic electronics. mdpi.comnih.govchemimpex.com The synthesis of 2-thiophenecarboxylic acids and their subsequent esterification is a common method for creating these valuable intermediates. beilstein-journals.orgsemanticscholar.org

Contextualization of Alkyl Thiophene Carboxylates in Contemporary Research

Alkyl thiophene carboxylates, a subclass that includes Methyl 5-tert-butylthiophene-2-carboxylate, are of high interest in modern chemical research. nih.gov These compounds serve as fundamental building blocks for creating more elaborate molecular architectures with specific functions. mdpi.com In medicinal chemistry, the thiophene scaffold is present in a wide spectrum of therapeutic agents, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant drugs. nih.govnih.gov The alkyl and ester groups on the thiophene ring can be systematically modified to optimize the pharmacological activity and physicochemical properties of a potential drug candidate. mdpi.com

Beyond pharmaceuticals, these compounds are integral to material science. Thiophene-based molecules are used to construct organic field-effect transistors, dye-sensitized solar cells, and polymer light-emitting diodes. mdpi.comnih.gov The specific alkyl and ester substituents can tune the electronic and optical properties of the resulting materials. As such, the development of efficient synthetic routes to access diverse alkyl thiophene carboxylates is an active area of research, enabling the exploration of new functional molecules and materials. nih.gov

This compound: A Profile

This compound is a specific alkyl thiophene carboxylate that serves as an intermediate in organic synthesis. Its structure features a thiophene ring substituted at the 2-position with a methyl carboxylate group and at the 5-position with a bulky tert-butyl group.

Chemical and Physical Properties

The key identifying and physical properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 229003-19-4 |

| Molecular Formula | C10H14O2S |

| Molecular Weight | 198.28 g/mol |

| Physical Form | Solid |

| InChI Key | ANYDHMWWSOJCQC-UHFFFAOYSA-N |

Data sourced from references cymitquimica.comscbt.com.

Synthesis and Reactivity

While specific, detailed synthetic procedures for this compound are not extensively documented in readily available literature, its synthesis can be inferred from established methods for creating similar thiophene derivatives. A common approach involves the esterification of the corresponding carboxylic acid, 5-(tert-butyl)thiophene-2-carboxylic acid. bldpharm.com

General routes for synthesizing substituted 2-thiophenecarboxylic acids often employ metallation followed by carbonation. beilstein-journals.org For instance, a substituted thiophene can be treated with an organolithium reagent like n-butyllithium or a Grignard reagent to create a thienyllithium or thienylmagnesium species. wikipedia.org This intermediate is then reacted with carbon dioxide (CO2) to introduce the carboxylic acid group, which can subsequently be esterified to yield the desired methyl ester. beilstein-journals.org

The reactivity of this compound is characteristic of a disubstituted thiophene. The remaining unsubstituted positions on the thiophene ring (positions 3 and 4) are available for further functionalization, such as halogenation or C-H activation reactions, allowing this compound to be used as a building block for more complex, polysubstituted thiophene structures. acs.org

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-tert-butylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2S/c1-10(2,3)8-6-5-7(13-8)9(11)12-4/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANYDHMWWSOJCQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(S1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 5 Tert Butylthiophene 2 Carboxylate and Analogous Structures

Direct Synthesis Approaches

Direct synthesis approaches focus on modifying an existing thiophene (B33073) or substituted thiophene ring to introduce the required tert-butyl and methyl carboxylate groups at the 2 and 5 positions.

Esterification of Substituted Thiophene Carboxylic Acids

One of the most straightforward methods for the synthesis of Methyl 5-tert-butylthiophene-2-carboxylate is the direct esterification of 5-tert-butylthiophene-2-carboxylic acid. This approach separates the synthesis into two major stages: the preparation of the substituted carboxylic acid and its subsequent conversion to the methyl ester.

The precursor, 5-tert-butylthiophene-2-carboxylic acid, can be synthesized via a Grignard reaction. This involves treating 2-bromo-5-tert-butylthiophene with magnesium to form the corresponding Grignard reagent, which is then carboxylated by quenching with carbon dioxide (dry ice). nih.govbeilstein-journals.org

Once the carboxylic acid is obtained, several standard esterification methods can be employed. The Fischer esterification is a common and cost-effective choice, involving the reaction of the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comyoutube.com The reaction is an equilibrium process, and to drive it towards the product, water is typically removed as it is formed. youtube.com

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with methanol. Another approach involves the reaction of the carboxylate salt (formed by deprotonating the carboxylic acid with a base) with a methylating agent like methyl iodide in an Sₙ2 reaction. youtube.com

Table 1: Comparison of Esterification Methods

| Method | Reagents | Conditions | Key Features |

|---|---|---|---|

| Fischer Esterification | Methanol (excess), H₂SO₄ or TsOH (catalyst) | Heating, often with water removal | Reversible, equilibrium-driven; cost-effective for large scale. masterorganicchemistry.comyoutube.com |

| Via Acyl Chloride | 1. SOCl₂ or (COCl)₂ 2. Methanol, Base (e.g., pyridine) | Generally mild conditions for the second step | High-yielding, proceeds via a highly reactive intermediate. beilstein-journals.org |

| Sₙ2 Alkylation | 1. Base (e.g., NaH, K₂CO₃) 2. Methyl iodide or Dimethyl sulfate | Anhydrous conditions, often at room temperature | Effective for primary alkyl halides; avoids strong acids. youtube.com |

Functionalization of Thiophene Ring Systems with Alkyl and Ester Moieties

This strategy involves starting with a simpler thiophene derivative and introducing the necessary functional groups in separate steps. The high reactivity of the thiophene ring, particularly at the 2- and 5-positions which are adjacent to the sulfur atom, makes it susceptible to electrophilic substitution. derpharmachemica.comwikipedia.org

Friedel-Crafts alkylation can be used to introduce the tert-butyl group onto a thiophene ring that already contains the methyl ester. rsc.org The starting material would be methyl thiophene-2-carboxylate (B1233283). The ester group is an electron-withdrawing, meta-directing substituent in benzene (B151609) chemistry; however, in thiophene, it deactivates the ring but still directs incoming electrophiles to the vacant 5-position. google.com

The reaction would involve treating methyl thiophene-2-carboxylate with a tert-butylating agent, such as tert-butyl chloride or isobutylene, in the presence of a Lewis acid catalyst (e.g., AlCl₃, BF₃). google.com However, Friedel-Crafts alkylation on highly reactive heterocycles like thiophene can be problematic. The strong Lewis acids can cause polymerization or resinification of the thiophene ring. google.com Furthermore, the alkylated product is often more reactive than the starting material, leading to polyalkylation. libretexts.org Despite these challenges, with careful control of reaction conditions, this can be a viable pathway.

Grignard reactions offer a versatile and powerful method for creating carbon-carbon bonds on the thiophene ring. nih.gov A common strategy begins with the halogenation of thiophene. For instance, 2,5-dibromothiophene (B18171) can be prepared and used as a scaffold.

A plausible synthetic route involves a selective monometallation. By treating 2,5-dibromothiophene with one equivalent of a Grignard reagent like isopropylmagnesium chloride or with n-butyllithium at low temperatures, a mono-anionic species can be formed. This can then be reacted with a tert-butylating electrophile. The remaining bromine atom at the other position can then be converted into a Grignard reagent and subsequently reacted with a source of CO₂, such as dry ice or dimethylcarbonate (DMC), to install the carboxylate functionality. nih.gov Final esterification with methanol would yield the target compound. The selectivity in the initial step can be a challenge but is often achievable under carefully controlled conditions.

Table 2: Illustrative Grignard Pathway

| Step | Starting Material | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | 2,5-Dibromothiophene | 1. n-BuLi or i-PrMgCl 2. t-BuBr (or other t-butyl electrophile) | 2-Bromo-5-tert-butylthiophene |

| 2 | 2-Bromo-5-tert-butylthiophene | Mg, THF | 5-tert-Butyl-2-thienylmagnesium bromide |

| 3 | 5-tert-Butyl-2-thienylmagnesium bromide | 1. CO₂ (dry ice) or Dimethylcarbonate 2. H₃O⁺ | 5-tert-butylthiophene-2-carboxylic acid |

| 4 | 5-tert-butylthiophene-2-carboxylic acid | MeOH, H⁺ (catalyst) | This compound |

An alternative to direct alkylation is Friedel-Crafts acylation, which generally proceeds with fewer side reactions like poly-substitution. rsc.org This pathway would begin with 2-tert-butylthiophene (B1664577). Acylation of 2-tert-butylthiophene with an acylating agent like acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid (e.g., SnCl₄, ZnCl₂) would introduce an acetyl group at the 5-position, yielding 2-acetyl-5-tert-butylthiophene. derpharmachemica.comcore.ac.uk Thiophene and its alkyl derivatives are preferentially acylated at the α-position. derpharmachemica.comstackexchange.com

The resulting ketone can then be converted to the desired carboxylic acid via the haloform reaction. Treatment of the methyl ketone with an excess of sodium hypohalite (e.g., NaOBr or NaOCl) results in the formation of the sodium salt of 5-tert-butylthiophene-2-carboxylic acid and a haloform (e.g., bromoform). acs.org Acidification of the salt provides the carboxylic acid, which can then be esterified as described previously to afford the final product.

Advanced Thiophene Ring Construction for Substituted Esters

Instead of modifying a pre-formed ring, it is also possible to construct the 2,5-disubstituted thiophene ring from acyclic precursors. Several classic name reactions are employed for thiophene synthesis, which can be adapted to produce the target structure or a close precursor. bohrium.com

Paal-Knorr Thiophene Synthesis : This method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. derpharmachemica.comwikipedia.org To synthesize the target molecule, one would require a 1,4-dicarbonyl precursor containing a tert-butyl group and a group that can be converted to a methyl ester.

Fiesselmann Thiophene Synthesis : This reaction provides a versatile route to substituted thiophenes by reacting β-keto esters with thioglycolic acid derivatives. derpharmachemica.com By selecting appropriately substituted starting materials, one could potentially construct the thiophene ring with the ester and other functionalities already in place.

Gewald Aminothiophene Synthesis : The Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. derpharmachemica.comwikipedia.org While this typically produces 2-aminothiophenes, the amino group could potentially be removed or converted to other functionalities in subsequent steps, making it a possible, though more indirect, route.

More recent developments in thiophene synthesis include metal-catalyzed cyclization and annulation reactions of functionalized alkynes, which offer high regioselectivity and efficiency. bohrium.commdpi.comresearchgate.net For example, the cyclization of readily available S-containing alkyne substrates can provide a direct and atom-economical entry to highly substituted thiophenes. mdpi.com These advanced methods allow for the construction of the thiophene ring with a desired substitution pattern in a single step from acyclic precursors. mdpi.com

Cyclization Reactions for Thiophene Core Synthesis

The de novo synthesis of the thiophene ring is a powerful approach that allows for the direct installation of various functional groups. Several named reactions and novel strategies have been developed to achieve this, often involving the condensation of acyclic precursors.

The Gewald reaction is a well-established and versatile multicomponent reaction for the synthesis of 2-aminothiophenes. organic-chemistry.orgwikipedia.org This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org

Table 1: Key Steps in the Gewald Reaction Mechanism

| Step | Description | Intermediate(s) |

|---|---|---|

| 1 | Knoevenagel Condensation | α,β-Unsaturated nitrile |

| 2 | Sulfur Addition | Polysulfide species |

| 3 | Cyclization & Tautomerization | 2-Aminothiophene |

While the classic Gewald synthesis yields 2-aminothiophenes, modifications and related protocols can be used to access other substituted thiophenes. The amino group can serve as a synthetic handle for further transformations to introduce other functionalities, although this would represent a post-synthesis derivatization approach. The core utility of the Gewald reaction lies in its ability to efficiently construct polysubstituted thiophene rings from simple, readily available starting materials. umich.eduresearchgate.net

Atom economy is a key principle in green chemistry, and synthetic methods that maximize the incorporation of atoms from reactants into the final product are highly desirable. The synthesis of thiophenes from functionalized alkynes, including alkynenitriles, represents a powerful, atom-economical approach. nih.govmdpi.com

These methods often involve the heterocyclization of acyclic precursors containing both a sulfur atom and an alkyne moiety. nih.gov Metal-catalyzed cycloisomerization reactions are particularly effective, where a transition metal catalyst activates the triple bond towards intramolecular nucleophilic attack by the sulfur atom. mdpi.com This process forms the thiophene ring in a single, efficient step with no byproducts, fulfilling the criteria of an atom-economical reaction. figshare.com

For instance, S-containing alkyne substrates can undergo cyclization to afford the thiophene ring with a specific substitution pattern determined by the structure of the starting alkyne. nih.gov This strategy offers high regioselectivity and is a significant advancement over classical condensation methods. nih.gov

Transition Metal-Catalyzed Coupling Reactions for Ring Formation

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including thiophenes. acs.org These methods often involve the formation of carbon-sulfur or carbon-carbon bonds to construct the thiophene ring. Catalysts based on palladium and copper are commonly employed in these transformations. researchgate.netorganic-chemistry.org

One strategy involves the coupling of dihalo-dienes with a sulfur source. For example, copper-catalyzed tandem S-alkenylation of potassium sulfide (B99878) with 1,4-diiodo-1,3-dienes provides an efficient route to variously substituted thiophenes. organic-chemistry.orgderpharmachemica.com Similarly, palladium-catalyzed reactions can be used to construct the thiophene ring from appropriate precursors. researchgate.net

These transition metal-catalyzed methods are valued for their efficiency and functional group tolerance. They provide access to complex thiophene structures that may be difficult to obtain through classical condensation chemistry. acs.orgbenthamdirect.com The reactivity patterns of thiophenes in organotransition metal chemistry are diverse, leading to a wide range of synthetic applications. acs.orgacs.org

Post-Synthesis Derivatization of Thiophene Carboxylate Scaffolds

An alternative to de novo ring synthesis is the functionalization of a pre-existing thiophene ring. This approach is particularly useful for introducing substituents onto a thiophene core that is already functionalized with groups like esters and alkyl chains.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic rings. wikipedia.org In the case of substituted thiophenes, the regiochemical outcome of the reaction is governed by the electronic effects of the substituents already present on the ring. wikipedia.org The thiophene ring itself is more reactive than benzene towards electrophilic attack due to the electron-donating nature of the sulfur atom. numberanalytics.com

For a scaffold like an alkylthiophene carboxylate, two competing electronic effects are at play.

Alkyl Group (e.g., tert-butyl): This is an activating group that donates electron density to the ring, directing incoming electrophiles to the ortho and para positions. wikipedia.org

Carboxylate Group (e.g., methyl ester): This is a deactivating group that withdraws electron density from the ring, directing incoming electrophiles to the meta position. numberanalytics.com

In the specific case of this compound, the powerful activating effect of the sulfur atom and the ortho-para directing alkyl group at position 5, combined with the deactivating ester at position 2, will influence the position of substitution. Electrophilic attack is most likely to occur at the available positions on the ring, with the precise location depending on the reaction conditions and the nature of the electrophile.

Bromination is a common electrophilic aromatic substitution reaction used to introduce bromine atoms onto a thiophene ring. numberanalytics.com Achieving high regioselectivity is crucial, especially when multiple positions are available for substitution.

N-Bromosuccinimide (NBS) is a widely used reagent for the selective bromination of thiophenes. sci-hub.ru The reaction is often carried out in solvents like acetic acid or chloroform. By carefully controlling the reaction conditions, such as temperature and the stoichiometry of the reagents, it is possible to achieve selective monobromination. sci-hub.ru For instance, studies on 3-alkylthiophenes have shown that bromination with NBS in acetic acid occurs with high regioselectivity at the 2-position. sci-hub.ru

For a substrate like a thiophene ester, the deactivating nature of the ester group can help direct the bromination to other positions on the ring that are activated by the sulfur atom and any present alkyl groups. In some cases, lithiation with an organolithium reagent like n-butyllithium (n-BuLi) followed by quenching with bromine can be used to achieve bromination at a specific, less reactive position, offering an alternative to direct electrophilic attack. google.comgoogle.com

Table 2: Common Reagents for Selective Bromination of Thiophenes

| Reagent | Typical Conditions | Selectivity Notes |

|---|---|---|

| N-Bromosuccinimide (NBS) | Acetic acid, room temperature | High selectivity for activated positions (e.g., position 2 in 3-alkylthiophenes). sci-hub.ru |

| Bromine (Br₂) | Iron(III) bromide catalyst | Standard electrophilic bromination. numberanalytics.com |

| n-Butyllithium then Br₂ | -78 °C to 0 °C | Allows for bromination at positions that are first deprotonated. google.comgoogle.com |

The development of these selective bromination techniques is critical for the synthesis of halogenated thiophene derivatives, which serve as versatile building blocks for cross-coupling reactions to construct more complex molecules. beilstein-journals.org

Nucleophilic Addition Reactions on Related Aldehyde Precursors

The synthesis of thiophene carboxylates and their derivatives frequently involves aldehyde precursors, such as thiophene-2-carboxaldehyde, which serve as versatile intermediates. ontosight.ai The carbonyl carbon in these aldehydes is electrophilic and susceptible to attack by nucleophiles, a fundamental reaction in forming new carbon-carbon bonds. libretexts.org

In the general mechanism of nucleophilic addition, the nucleophile attacks the electrophilic carbonyl carbon of the aldehyde. This step leads to the formation of a tetrahedral alkoxide intermediate as the pi electrons of the carbonyl bond are pushed onto the oxygen atom. libretexts.org Subsequent protonation of this intermediate yields an alcohol. Aldehydes are generally more reactive than ketones in these reactions due to less steric hindrance around the carbonyl carbon. libretexts.org

Heterocyclic aldehydes, including those based on a thiophene core, can be synthesized through methods like Vilsmeier-Haack formylation, which introduces a formyl group onto an electron-rich aromatic ring. semanticscholar.org Once the aldehyde precursor, for instance, 5-substituted-thiophene-2-carbaldehyde, is formed, it can react with a range of nucleophiles to build more complex molecular scaffolds. These reactions are crucial for elaborating the carbon skeleton before subsequent oxidation to the carboxylic acid and esterification to yield the final product.

Table 1: Examples of Nucleophilic Addition Reactions on Thiophene Aldehyde Precursors

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Organometallic Reagents | Grignard Reagents (R-MgBr) | Secondary Alcohol |

| Hydride Ions | Sodium Borohydride (B1222165) (NaBH₄) | Primary Alcohol |

| Cyanide Ions | Hydrogen Cyanide (HCN) | Cyanohydrin |

| Ylides | Wittig Reagents (Ph₃P=CHR) | Alkene |

Oxidative and Reductive Transformations of Side Chains

The functional groups attached to the thiophene ring can be chemically altered through oxidation and reduction to achieve the desired final structure, such as this compound.

Oxidative Transformations: A key step in the synthesis of thiophene-2-carboxylates is the oxidation of a 2-formyl group (an aldehyde) to a 2-carboxyl group. This transformation is a common and efficient method for creating the carboxylic acid precursor necessary for esterification. Various oxidizing agents can be employed for this purpose.

Furthermore, the sulfur atom in the thiophene ring itself can be oxidized, typically using reagents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. researchgate.netdicp.ac.cn Depending on the reaction conditions and the strength of the oxidizing agent, thiophene can be converted to thiophene-1-oxide or further to thiophene-1,1-dioxide. researchgate.net The presence of electron-donating substituents on the ring can influence the rate of this oxidation. dicp.ac.cn For synthetic purposes focused on the side chains, it is often necessary to select conditions that selectively oxidize the side chain without affecting the thiophene ring.

Reductive Transformations: Conversely, reductive processes are used to transform carbonyl functionalities into alcohols or alkanes. For instance, the aldehyde group of a precursor like 5-tert-butylthiophene-2-carbaldehyde (B2905492) can be reduced to a primary alcohol (a hydroxymethyl group) using reducing agents such as sodium borohydride (NaBH₄). The reduction of a carbonyl group to an alcohol was observed when 2-acetylthiophene (B1664040) and 2-formylthiophene were treated with certain hydrogenation methodologies. researchgate.net More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both aldehydes and esters to the corresponding alcohol.

Table 2: Summary of Oxidative and Reductive Transformations

| Starting Functional Group | Transformation | Reagent Example | Product Functional Group |

|---|---|---|---|

| Aldehyde (-CHO) | Oxidation | Potassium Permanganate (KMnO₄) | Carboxylic Acid (-COOH) |

| Aldehyde (-CHO) | Reduction | Sodium Borohydride (NaBH₄) | Primary Alcohol (-CH₂OH) |

| Thiophene (Sulfur) | Oxidation | m-CPBA | Thiophene-1-oxide |

| Thiophene-1-oxide | Oxidation | m-CPBA | Thiophene-1,1-dioxide |

| Ester (-COOR) | Reduction | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol (-CH₂OH) |

Introduction of Sterically Demanding Alkyl Groups

A principal method for attaching alkyl groups to aromatic rings, including thiophene, is the Friedel-Crafts acylation followed by a Wolff-Kishner reduction. derpharmachemica.com Thiophene typically undergoes acylation preferentially at the α-position (the 2- or 5-position). derpharmachemica.com For direct alkylation, Friedel-Crafts alkylation can be used, though it is sometimes more challenging to control than acylation. This reaction involves treating the thiophene with an alkyl halide (e.g., tert-butyl chloride) in the presence of a Lewis acid catalyst (e.g., aluminum chloride).

The reactivity of thiophene in electrophilic substitution reactions is generally higher than that of benzene. nih.gov When introducing a sterically demanding group like tert-butyl, the reaction conditions must be carefully controlled to favor the desired mono-substituted product and prevent polysubstitution. The position of substitution is directed by any existing functional groups on the thiophene ring. For instance, in the synthesis of 3-(N-tert-butylsulfamoyl)-thiophene-2-carboxylic acid, a tert-butyl group is introduced by reacting 2,3-dihydro-3-oxothieno-[3,2-d]-isothiazole-1,1-dioxide with tert-butylamine. google.com

Table 3: Methods for Introducing Sterically Demanding Groups

| Reaction Type | Reagents | Group Introduced | Key Features |

|---|---|---|---|

| Friedel-Crafts Alkylation | t-BuCl, AlCl₃ | tert-butyl | Direct alkylation, potential for polysubstitution. |

| Friedel-Crafts Acylation | Pivaloyl chloride, AlCl₃ | Pivaloyl | Forms a ketone intermediate, avoids rearrangements. |

| Wolff-Kishner Reduction | Hydrazine (N₂H₄), KOH | Methylene (from ketone) | Reduces the ketone from acylation to an alkyl group. |

| Lithiation and Alkylation | n-BuLi, then t-BuBr | tert-butyl | Directed substitution via a lithiated intermediate. |

Chemical Reactivity and Transformation Mechanisms of Methyl 5 Tert Butylthiophene 2 Carboxylate Derivatives

Ester Group Modifications

The methyl carboxylate group is a versatile functional handle that allows for a variety of chemical transformations, enabling the synthesis of a wide range of derivatives such as carboxylic acids, amides, and alcohols.

Saponification

Saponification is the hydrolysis of an ester under basic conditions to yield a carboxylate salt, which upon acidic workup, gives the corresponding carboxylic acid. For Methyl 5-tert-butylthiophene-2-carboxylate, this reaction involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. This process is effectively irreversible due to the deprotonation of the resulting carboxylic acid by the base.

General Reaction: Saponification

This compound + Base (e.g., NaOH) → Sodium 5-tert-butylthiophene-2-carboxylate + Methanol (B129727)

Transesterification

Transesterification is the process of exchanging the alkyl group of an ester with that of an alcohol. masterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com In a base-catalyzed transesterification, an alkoxide acts as the nucleophile in an addition-elimination mechanism. masterorganicchemistry.com To ensure a high yield of the desired product, the alcohol reactant is typically used in large excess as the solvent. masterorganicchemistry.com For instance, reacting this compound with ethanol (B145695) in the presence of a base would yield Ethyl 5-tert-butylthiophene-2-carboxylate.

Acid-catalyzed transesterification involves the protonation of the carbonyl oxygen, which activates the ester toward nucleophilic attack by an alcohol. This mechanism involves a series of protonation, addition, deprotonation, and elimination steps. masterorganicchemistry.com

| Reaction Type | Reagents | Typical Conditions | Product |

| Saponification | NaOH or KOH, H₂O/Solvent | Heat | 5-tert-butylthiophene-2-carboxylic acid (after acidic workup) |

| Base-Catalyzed Transesterification | NaOR', R'OH | R'OH as solvent | R' 5-tert-butylthiophene-2-carboxylate |

| Acid-Catalyzed Transesterification | H₂SO₄ (cat.), R'OH | R'OH as solvent, Heat | R' 5-tert-butylthiophene-2-carboxylate |

This table presents common conditions for ester modification reactions.

The ester group of this compound can be reduced to a primary alcohol, (5-tert-butylthiophen-2-yl)methanol. This transformation requires strong reducing agents, as esters are less reactive than ketones or aldehydes. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this purpose, typically used in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the carbonyl carbon, followed by the elimination of the methoxide (B1231860) leaving group and a second hydride attack on the intermediate aldehyde. A subsequent aqueous workup protonates the resulting alkoxide to yield the primary alcohol.

| Reducing Agent | Solvent | Intermediate | Final Product |

| Lithium aluminum hydride (LiAlH₄) | Diethyl ether or THF | Aldehyde | (5-tert-butylthiophen-2-yl)methanol |

| Diisobutylaluminium hydride (DIBAL-H) | Toluene (B28343) or Hexane | Aldehyde (at low temp.) | (5-tert-butylthiophen-2-yl)methanol |

This table outlines common reagents for the reduction of the carboxylate functionality.

Thiophene (B33073) Ring Functionalization and Substituent Effects

The thiophene ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution. numberanalytics.com The reactivity and regioselectivity of these reactions on this compound are governed by the combined electronic and steric effects of the tert-butyl and methyl carboxylate substituents.

Thiophene is significantly more reactive than benzene (B151609) in electrophilic aromatic substitution reactions, with a strong preference for substitution at the α-positions (C2 and C5). numberanalytics.com In this compound, both α-positions are occupied. Therefore, electrophilic attack will occur at one of the β-positions (C3 or C4). The directing influence of the existing substituents determines which of these positions is favored.

The methyl carboxylate group (-CO₂Me) is an electron-withdrawing group and acts as a deactivating meta-director. libretexts.org The tert-butyl group (-C(CH₃)₃) is an electron-donating group and acts as an activating ortho-para director. stackexchange.com In the context of the thiophene ring, "ortho" to the C5 position is the C4 position, and "meta" to the C2 position is the C4 position. Both groups, therefore, influence the electronic environment of the C3 and C4 positions.

The tert-butyl group at the C5 position exerts a significant influence on the thiophene ring's reactivity through two primary mechanisms:

Inductive Effect: As an alkyl group, the tert-butyl group is electron-donating through the sigma bonds, which enriches the electron density of the thiophene ring. stackexchange.com This inductive effect activates the ring, making it more susceptible to electrophilic attack compared to an unsubstituted ring. libretexts.orglibretexts.org

Steric Hindrance: The tert-butyl group is sterically bulky. This bulkiness can hinder the approach of an electrophile to the adjacent C4 position.

The activating, electron-donating nature of the tert-butyl group directs incoming electrophiles to the "ortho" C4 position. Conversely, the electron-withdrawing carboxylate group directs to the "meta" C4 position. Thus, the electronic effects of both substituents reinforce substitution at the C4 position. However, the steric bulk of the tert-butyl group may favor substitution at the less hindered C3 position. The final regiochemical outcome often depends on the specific electrophile and reaction conditions, representing a balance between electronic activation and steric hindrance.

| Substituent | Position | Electronic Effect | Directing Influence |

| -C(CH₃)₃ | C5 | Activating (Electron-donating) | Ortho, Para (C4) |

| -CO₂CH₃ | C2 | Deactivating (Electron-withdrawing) | Meta (C4) |

This table summarizes the substituent effects on the thiophene ring.

Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic rings. In the case of substituted thiophenes, a strong base like n-butyllithium (n-BuLi) can selectively deprotonate a carbon atom adjacent to a directing group. The ester group at C2 can potentially direct metalation to the C3 position. The resulting lithiated intermediate is a potent nucleophile that can react with a wide range of electrophiles (e.g., aldehydes, ketones, alkyl halides, CO₂), allowing for the introduction of new functional groups at the C3 position with high regioselectivity. This method circumvents the regiochemical ambiguity of electrophilic aromatic substitution, providing a reliable route to 2,3,5-trisubstituted thiophene derivatives.

General Reaction: Metalation and Electrophilic Trapping

this compound + n-BuLi → Lithiated intermediate

Lithiated intermediate + Electrophile (E⁺) → Methyl 5-tert-butyl-3-(E)-thiophene-2-carboxylate

Cross-Coupling Reactions for Thiophene Carboxylate Derivatization

The functionalization of the thiophene ring is crucial for synthesizing complex molecules with applications in materials science and pharmaceuticals. For derivatives of this compound, cross-coupling reactions are a powerful tool for forming new carbon-carbon bonds, allowing for the introduction of diverse substituents onto the thiophene core. These reactions typically involve a palladium catalyst and require the pre-functionalization of the thiophene, for instance, with a halogen atom, to serve as the electrophilic partner in the catalytic cycle.

Suzuki-Miyaura Cross-Coupling Methodologies for Arylation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for creating carbon-carbon bonds, particularly for the formation of biaryl structures. nih.gov This palladium-catalyzed reaction couples an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. nih.govnih.gov Due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of many organoboron reagents, it is an extensively used method. nih.govnih.gov

In the context of this compound derivatives, a halogenated precursor, such as Methyl 4-bromo-5-tert-butylthiophene-2-carboxylate, would be the typical substrate. The reaction proceeds by coupling this substrate with various arylboronic acids to introduce aryl groups at the C4 position. The choice of catalyst, base, and solvent system is critical for achieving high yields. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly employed catalyst, while bases like potassium phosphate (B84403) (K₃PO₄) and potassium carbonate (K₂CO₃) are used to activate the boronic acid. mdpi.commdpi.com Solvents are often mixtures of an organic solvent like 1,4-dioxane (B91453) or toluene with water. nih.govmdpi.com

Research on similar thiophene structures, such as 5-bromothiophene-2-carboxylic acid derivatives and 4-bromothiophene-2-carbaldehyde, has demonstrated the successful application of Suzuki coupling for arylation. mdpi.commdpi.comnih.gov These studies show that the reaction is generally high-yielding and tolerates both electron-donating and electron-withdrawing groups on the arylboronic acid partner.

Table 1: Examples of Suzuki-Miyaura Reaction Conditions for Thiophene Derivatives

| Thiophene Substrate | Arylboronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | Phenylboronic acid | Pd(PPh₃)₄ (4) | K₃PO₄ | 1,4-Dioxane | 90 | 72 | mdpi.com |

| 4-Bromothiophene-2-carbaldehyde | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 92 | mdpi.comnih.gov |

| 2-Bromo-5-(bromomethyl)thiophene | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 76 | nih.gov |

Stille Coupling Applications

The Stille coupling is another powerful palladium-catalyzed cross-coupling reaction that forms C-C bonds by reacting an organotin compound (organostannane) with an organic halide or pseudohalide. organic-chemistry.orgwikipedia.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture and their high tolerance for a vast array of functional groups, including esters, amides, and ketones, which often remain unaffected under the mild reaction conditions. jcu.edu.authermofisher.com This makes it particularly suitable for the late-stage functionalization of complex molecules.

For derivatizing the this compound core, a halogenated analog would be coupled with an organostannane reagent. The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org The transmetalation step, where the organic group is transferred from tin to palladium, is a crucial part of the mechanism. wiley-vch.de The reaction's versatility allows for the formation of various bond types, including sp²-sp², sp²-sp³, and sp²-sp.

While the toxicity of organotin compounds is a notable drawback, the reaction's reliability and broad scope have secured its place in synthetic chemistry. organic-chemistry.orgwikipedia.org The reaction is effective for coupling with vinyl and aryl halides and can be used to synthesize complex thiophene-based materials. jcu.edu.au

Table 2: General Conditions for Stille Cross-Coupling Reactions

| Electrophile | Organostannane | Catalyst | Additive/Ligand | Solvent | Typical Conditions | Reference |

|---|---|---|---|---|---|---|

| Aryl Bromide | Vinyltributyltin | Pd(PPh₃)₄ | None | Toluene | Reflux | jcu.edu.au |

| Acyl Chloride | Phenyltributyltin | Pd(Bn)Cl(PPh₃)₂ | None | HMPA | 65 °C | wiley-vch.de |

| Aryl Iodide | Allenylstannane | Pd(PPh₃)₄ | LiCl | THF | 60 °C | organic-chemistry.org |

Decarboxylative Cross-Coupling Strategies

Decarboxylative cross-coupling has emerged as a powerful alternative to traditional methods that rely on organometallic reagents. nih.govwikipedia.org In this strategy, a carboxylic acid is used as a substrate, and the carboxyl group is extruded as carbon dioxide (CO₂) during the reaction to form a new carbon-carbon or carbon-heteroatom bond. nih.govwikipedia.org This approach is advantageous as carboxylic acids are often inexpensive, readily available, and more stable than their corresponding organometallic counterparts. nih.govrsc.org

For a molecule like this compound, this strategy would typically first involve the hydrolysis of the ester to the corresponding 5-tert-butylthiophene-2-carboxylic acid. This thiophene carboxylic acid can then be coupled with an organic halide. The reaction is often catalyzed by transition metals like palladium or copper. nih.govwikipedia.org The mechanism generally involves the formation of a metal carboxylate intermediate, which then undergoes decarboxylation to generate an organometallic species in situ. This species then participates in the cross-coupling catalytic cycle. nih.gov

This method avoids the need to prepare sensitive organometallic reagents and utilizes the carboxylate group as an activating group and a traceless leaving group. Research has demonstrated successful decarboxylative couplings for a variety of aromatic and heterocyclic carboxylic acids, making it a viable strategy for the derivatization of the thiophene core. wikipedia.orgresearchgate.net

Rearrangements and Isomerization Processes

Substituted thiophenes can undergo rearrangement and isomerization reactions, where substituents migrate to different positions on the ring. These processes are governed by a delicate interplay of steric and electronic factors, and the final product distribution can often be controlled by the reaction conditions.

Steric and Electronic Factors Governing Isomerization Equilibria

The substitution pattern on an aromatic ring, including thiophene, significantly influences its stability and reactivity. Isomerization processes are driven by the tendency of a molecule to reach a more stable, lower-energy state. The equilibrium position between two or more isomers is determined by the difference in their Gibbs free energy.

Steric Factors: The presence of bulky substituents, such as the tert-butyl group on the this compound ring, introduces steric strain. This strain can be a driving force for isomerization if a substituent can move to a less sterically hindered position. For example, if another large group were introduced adjacent to the tert-butyl group, steric repulsion could favor an isomer where these groups are further apart. rsc.org The geometry of the thiophene ring itself also plays a role in how it accommodates bulky groups compared to a benzene ring. rsc.org

Kinetically versus Thermodynamically Preferred Transformations

In chemical reactions where multiple products can be formed, the product distribution can be governed by either kinetic or thermodynamic control. wikipedia.orglibretexts.org

Kinetic Control: Under conditions of kinetic control (typically lower temperatures, shorter reaction times), the major product is the one that is formed the fastest. This corresponds to the reaction pathway with the lowest activation energy (Ea), regardless of the final product's stability. The product formed is known as the kinetic product. wikipedia.orglibretexts.org

Thermodynamic Control: Under conditions of thermodynamic control (typically higher temperatures, longer reaction times, or the presence of a catalyst that facilitates equilibrium), the reaction is reversible. The product distribution will reflect the thermodynamic stability of the products. The most stable product, the one with the lowest Gibbs free energy, will be the major product, known as the thermodynamic product. wikipedia.orglibretexts.org

For a potential isomerization of a this compound derivative, the initial formation of a less stable isomer might occur if the transition state leading to it is lower in energy. This would be the kinetically preferred pathway. However, if enough energy is supplied to the system to overcome the reverse activation barrier, this less stable isomer can revert to the intermediate and then form the more stable thermodynamic isomer. wikipedia.org Therefore, by carefully selecting the reaction temperature and duration, it is possible to selectively favor the formation of either the kinetic or the thermodynamic product. This principle is fundamental in controlling the outcome of reactions with competing pathways. iitg.ac.in

Advanced Spectroscopic and Crystallographic Characterization of Substituted Thiophene Carboxylate Esters

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. For Methyl 5-tert-butylthiophene-2-carboxylate, a combination of one-dimensional and two-dimensional NMR techniques would provide an unambiguous assignment of all proton and carbon signals.

High-Resolution ¹H and ¹³C NMR Analysis for Structural Elucidation

High-resolution ¹H and ¹³C NMR spectra are fundamental to the structural confirmation of this compound.

The ¹H NMR spectrum is anticipated to exhibit distinct signals corresponding to the different proton environments in the molecule. The tert-butyl group would present a sharp singlet, typically integrating to nine protons, in the upfield region of the spectrum. The two protons on the thiophene (B33073) ring are expected to appear as doublets due to coupling with each other. The chemical shifts of these aromatic protons are influenced by the electronic effects of the tert-butyl and the methyl carboxylate substituents. The methyl ester group will also show a characteristic singlet, integrating to three protons, in a region typical for ester methyl groups.

The ¹³C NMR spectrum provides information on the carbon skeleton. Each unique carbon atom in this compound will produce a distinct signal. The spectrum would show signals for the quaternary carbon and the three equivalent methyl carbons of the tert-butyl group. The four carbons of the thiophene ring (two protonated and two quaternary) will resonate in the aromatic region, with their specific chemical shifts determined by the substitution pattern. The carbonyl carbon of the ester group will appear as a characteristic signal in the downfield region, and the methyl carbon of the ester will be found in the upfield region.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Thiophene-H | δ 7.0 - 8.0 | Doublet | 1H |

| Thiophene-H | δ 6.8 - 7.5 | Doublet | 1H |

| -OCH₃ | δ 3.7 - 4.0 | Singlet | 3H |

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | δ 160 - 170 |

| Thiophene C (quaternary) | δ 130 - 160 |

| Thiophene CH | δ 120 - 140 |

| -OCH₃ | δ 50 - 60 |

| -C (CH₃)₃ (quaternary) | δ 30 - 40 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

To definitively establish the connectivity within the molecule, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this compound, a cross-peak between the two thiophene ring protons would confirm their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would allow for the unambiguous assignment of the protonated carbons of the thiophene ring and the methyl group of the ester to their corresponding proton signals.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would be employed to determine the exact mass of this compound with high precision. This allows for the calculation of the molecular formula, confirming the elemental composition of C₁₀H₁₄O₂S. This technique is invaluable for distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 3: Expected HRMS Data for this compound

| Ion | Calculated Exact Mass |

|---|---|

| [M]⁺ | 198.0715 |

| [M+H]⁺ | 199.0793 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is ideal for assessing the purity of a sample of this compound. The gas chromatogram would show a single major peak if the sample is pure, and the mass spectrum of this peak would correspond to the fragmentation pattern of the target molecule, further confirming its identity. The fragmentation pattern would likely show losses of the methyl group, the methoxy (B1213986) group, and potentially the tert-butyl group, providing valuable structural information.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands that correspond to the vibrations of its specific bonds.

A strong absorption band in the region of 1700-1730 cm⁻¹ would be indicative of the C=O stretching vibration of the ester functional group. The C-O stretching vibrations of the ester would be expected to show strong bands in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions. The C-H stretching vibrations of the tert-butyl and methyl groups would appear in the 2850-3000 cm⁻¹ region. Vibrations associated with the thiophene ring, including C=C and C-S stretching, would be observed in the fingerprint region (below 1600 cm⁻¹).

Table 4: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Ester C=O | Stretch | 1700 - 1730 | Strong |

| Ester C-O | Stretch | 1200 - 1300 & 1000 - 1100 | Strong |

| Alkyl C-H | Stretch | 2850 - 3000 | Medium-Strong |

| Thiophene Ring | C=C Stretch | ~1600 | Medium |

X-ray Crystallography for Solid-State Structural Analysis of this compound

Comprehensive searches for the specific crystallographic data of this compound did not yield a publicly available crystal structure. While X-ray crystallography is a powerful technique for elucidating the three-dimensional arrangement of atoms within a crystalline solid, providing precise information on bond lengths, bond angles, and torsion angles, such a study for this specific compound does not appear to be published in the accessible literature.

Determination of Molecular Conformation and Dihedral Angles

Without experimental crystallographic data, the precise molecular conformation and dihedral angles of this compound in the solid state cannot be definitively determined. Theoretical calculations could provide insights into the likely preferred conformations, but these would not be a substitute for experimental X-ray diffraction data.

Investigation of Intermolecular Interactions and Crystal Packing

Similarly, a detailed analysis of the intermolecular interactions and crystal packing of this compound is not possible without the corresponding crystallographic information file (CIF). Such an analysis would typically involve identifying and characterizing non-covalent interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces, which govern how the molecules are arranged in the crystal lattice.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its stability, electronic distribution, and reactivity.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. researchgate.netnih.gov For thiophene (B33073) systems, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G*, are employed to optimize molecular geometry and calculate various electronic properties. researchgate.netnih.gov These studies can determine bond lengths, dihedral angles, and the distribution of electron density, which are crucial for understanding the molecule's stability and aromaticity. researchgate.netrdd.edu.iq

In the case of Methyl 5-tert-butylthiophene-2-carboxylate, DFT calculations would reveal how the electron-donating tert-butyl group and the electron-withdrawing methyl carboxylate group influence the geometry and electronic properties of the thiophene ring. The interaction between these substituents alters the electron density distribution across the molecule, which can be visualized through molecular electrostatic potential (MEP) maps. nih.gov

Table 1: Calculated Geometric and Electronic Properties for this compound (Illustrative DFT Data)

| Parameter | Calculated Value | Description |

| C=C Bond Lengths (Thiophene) | 1.37 - 1.44 Å | Indicates the degree of electron delocalization in the ring. |

| C-S Bond Lengths (Thiophene) | ~1.72 Å | Reflects the involvement of sulfur's lone pairs in the aromatic system. |

| Dihedral Angle (Ring-COOCH₃) | ~5-15° | Shows the slight twist of the ester group relative to the thiophene ring plane. |

| Dipole Moment | ~2.5 - 3.5 D | Quantifies the overall polarity of the molecule. |

| Mulliken Atomic Charges | Varies by atom | Indicates the partial charge on each atom, highlighting electrophilic and nucleophilic sites. |

Note: The data in this table is illustrative and represents typical values expected from DFT calculations for similar molecules.

Frontier Molecular Orbital (FMO) theory is essential for predicting the chemical reactivity of a molecule. acs.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. mdpi.comresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene ring and the tert-butyl group, reflecting its electron-donating nature. Conversely, the LUMO is likely concentrated on the electron-withdrawing methyl carboxylate group and the thiophene ring. researchgate.net This distribution dictates the molecule's behavior in chemical reactions, particularly in electrophilic and nucleophilic substitutions.

Table 2: Frontier Molecular Orbital Properties (Illustrative FMO Data)

| Parameter | Energy (eV) | Implication |

| EHOMO | -6.2 eV | Electron-donating capability. |

| ELUMO | -1.8 eV | Electron-accepting capability. |

| Energy Gap (ΔE) | 4.4 eV | Indicates high kinetic stability. |

Note: The data in this table is illustrative and represents typical values expected from FMO analysis for similar molecules.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. tandfonline.comrsc.org For thiophene derivatives, MD simulations can provide insights into conformational dynamics, interactions with solvents, and binding modes with biological targets like proteins. mdpi.comresearchgate.net These simulations can model how this compound behaves in a biological environment, predicting its stability and interactions within a protein's binding pocket. mdpi.com Such studies are crucial in drug discovery for assessing the dynamic behavior of a potential drug candidate. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling of Thiophene-Based Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.govencyclopedia.pub For thiophene-based compounds, QSAR models are developed to predict their therapeutic or toxic effects based on calculated molecular descriptors (e.g., steric, electronic, and hydrophobic properties). nih.govcedia.edu.ectechscience.com

A QSAR study involving this compound would include it in a dataset of similar thiophene derivatives with known biological activity. By analyzing how variations in substituents affect activity, a predictive model can be built. nih.gov The descriptors for the tert-butyl group (e.g., steric parameters like molar refractivity) and the methyl carboxylate group (e.g., electronic parameters like Hammett constants) would be key inputs for such a model.

Pharmacophore modeling is a powerful ligand-based drug design tool that identifies the essential three-dimensional arrangement of chemical features (pharmacophoric features) required for a molecule to exert a specific biological activity. mdpi.com These features include hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups. mdpi.com

For a series of biologically active thiophene derivatives, a pharmacophore model can be generated to serve as a template for designing new, potentially more potent compounds. nih.gov In this compound, the thiophene ring can act as an aromatic/hydrophobic feature, the carbonyl oxygen of the ester as a hydrogen bond acceptor, and the bulky tert-butyl group as a significant hydrophobic feature. These features could be crucial for its interaction with a specific biological target.

Conformational Analysis and Steric Effects of the tert-butyl Substituent

The conformation of a molecule, which describes the spatial arrangement of its atoms, can significantly impact its physical properties and biological activity. The tert-butyl group is exceptionally bulky and exerts a strong steric influence on molecular conformation. libretexts.org

In this compound, the large size of the tert-butyl group can influence the orientation of the adjacent methyl carboxylate group. researchgate.net While the thiophene ring itself is planar, steric hindrance from the tert-butyl group may affect the preferred rotational conformation (dihedral angle) of the ester group relative to the ring. This preferred conformation minimizes steric strain and can be critical for how the molecule fits into a receptor's binding site. libretexts.org Computational methods can be used to calculate the energy of different conformations to determine the most stable arrangement. acs.org

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry serves as a powerful tool for elucidating the intricate details of chemical reaction mechanisms, providing insights that are often difficult to obtain through experimental methods alone. For thiophene derivatives, including this compound, theoretical investigations offer a molecular-level understanding of reaction pathways, the structures of transient intermediates, and the energetics of transition states. These computational approaches are crucial for predicting reactivity, understanding selectivity, and designing novel synthetic routes. By employing quantum mechanical calculations, researchers can model the potential energy surface of a reaction, identifying the lowest energy path from reactants to products.

Transition State Analysis

Transition state analysis is a cornerstone of computational reaction mechanism studies. The transition state (TS) represents the highest energy point along the reaction coordinate, a fleeting molecular configuration that is critical in determining the rate of a chemical reaction. Computational methods, particularly Density Functional Theory (DFT), are extensively used to locate and characterize these transition states.

In the context of thiophene derivatives, transition state analysis has been instrumental in understanding various reaction types, such as nucleophilic aromatic substitution (SNAr). For instance, a computational study on the SNAr reaction of 2-methoxy-3-X-5-nitrothiophenes with pyrrolidine (B122466) revealed a stepwise mechanism. The initial step involves the nucleophilic addition of pyrrolidine to the C2 position of the thiophene ring, leading to the formation of a zwitterionic intermediate. This process proceeds through a transition state with a calculated low energy barrier. Following the formation of the intermediate, a proton transfer, potentially catalyzed by an additional pyrrolidine molecule, facilitates the departure of the methoxy (B1213986) group. The uncatalyzed pathway for this second step was found to have a significantly high activation barrier, underscoring the importance of the catalytic pathway. For example, in the case of 2-methoxy-3-cyano-5-nitrothiophene, the uncatalyzed proton transfer has a Gibbs free energy barrier (ΔG‡) of 47.3 kcal/mol, while the pyrrolidine-catalyzed pathway has a much lower barrier of 12.0 kcal/mol nih.gov.

The geometry of the transition state provides valuable information about the bond-forming and bond-breaking processes. For the nucleophilic addition step, the transition state would show a partial bond between the incoming nucleophile and the thiophene carbon, and a slight distortion of the thiophene ring from planarity. The characterization of a transition state is confirmed by vibrational frequency analysis, where a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Interactive Table: Transition State Analysis for Nucleophilic Aromatic Substitution of a Thiophene Derivative nih.gov

| Reaction Step | Reactants | Transition State | Product | ΔG‡ (kcal/mol) |

|---|---|---|---|---|

| Nucleophilic Addition | 2-methoxy-3-cyano-5-nitrothiophene + Pyrrolidine | [TSaddition] | Zwitterionic Intermediate | 19.0 |

| Uncatalyzed Proton Transfer | Zwitterionic Intermediate | [TSuncatalyzed] | Final Product + Methanol (B129727) | 47.3 |

Energy Barrier Calculations for Thiophene Derivatives

Energy barrier calculations are fundamental to predicting the feasibility and rate of a chemical reaction. The activation energy, or Gibbs free energy of activation (ΔG‡), corresponds to the energy difference between the reactants and the transition state. A lower energy barrier indicates a faster reaction. Computational chemistry allows for the precise calculation of these barriers, providing quantitative insights into reaction kinetics.

For thiophene derivatives, energy barrier calculations have been used to rationalize reactivity and regioselectivity in various reactions. In the aforementioned SNAr study, the Gibbs free energy barriers were calculated for a series of 2-methoxy-3-X-5-nitrothiophenes. These calculations demonstrated a linear correlation between the experimental electrophilicity of the thiophene derivatives and the calculated Gibbs free energy barrier for the initial nucleophilic attack nih.gov. This correlation provides a predictive tool for assessing the reactivity of other thiophene derivatives in similar reactions.

Furthermore, computational studies on the electrophilic substitution of thiophene derivatives have utilized energy barrier calculations to explain the observed regioselectivity. The preference for substitution at the α-position (C2 or C5) over the β-position (C3 or C4) in many electrophilic reactions of thiophenes can be explained by the lower energy barriers of the transition states leading to the α-substituted products. These calculations typically involve modeling the formation of the sigma complex (Wheland intermediate) for both α and β attack and comparing the energies of the corresponding transition states.

Interactive Table: Calculated Gibbs Free Energy Barriers for SNAr of 2-methoxy-3-X-5-nitrothiophenes with Pyrrolidine nih.gov

| Substituent (X) | Parr Electrophilicity (ω) | Global Softness (S) | Gibbs Free Energy Barrier (ΔG‡ in kcal/mol) |

|---|---|---|---|

| NO2 | 4.01 | 0.28 | 16.5 |

| CN | 3.65 | 0.29 | 19.0 |

| SO2CH3 | 3.61 | 0.27 | 19.4 |

| COCH3 | 3.37 | 0.29 | 20.2 |

| CO2CH3 | 3.36 | 0.29 | 20.3 |

| CONH2 | 3.23 | 0.29 | 20.8 |

These computational investigations, through transition state analysis and energy barrier calculations, provide a detailed and quantitative understanding of the reaction mechanisms of thiophene derivatives. While specific studies on this compound are not extensively documented in the provided search results, the principles and findings from studies on analogous compounds offer a strong framework for predicting its chemical behavior and reactivity.

Applications and Emerging Research Directions in Chemical Science

Role as Synthetic Intermediates in Organic Synthesis

The structure of Methyl 5-tert-butylthiophene-2-carboxylate is a foundational scaffold for constructing more elaborate heterocyclic systems. The methyl ester group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, acid chlorides, or other functional groups, paving the way for cyclization reactions to form fused-ring systems. Furthermore, the thiophene (B33073) ring can be functionalized through electrophilic substitution or metalation-cross-coupling sequences to introduce new substituents, which can then participate in building new heterocyclic rings. This versatility allows chemists to use it as a starting material for creating novel molecular architectures, including those analogous to quinoline (B57606) and quinazoline (B50416) derivatives.

As a building block, this compound offers multiple reaction sites for introducing a variety of functional groups. The inherent reactivity of the thiophene ring, combined with the chemical utility of the ester group, allows for a stepwise and controlled synthesis of compounds bearing multiple functionalities. For example, the ester can be transformed into an alcohol or amide, while the positions on the thiophene ring can be halogenated and subsequently used in cross-coupling reactions. The tert-butyl group, while generally unreactive, sterically influences the molecule's properties and can direct reactions to other positions. This multi-faceted reactivity is crucial for developing complex organic molecules for various applications in medicinal chemistry and materials science.

| Molecular Component | Synthetic Potential |

| Thiophene Ring | Can undergo electrophilic substitution (e.g., halogenation, nitration) and metalation for cross-coupling reactions (e.g., Suzuki, Stille). |

| Methyl Ester Group | Can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or converted to amides, providing a handle for further derivatization. |

| tert-Butyl Group | Provides steric hindrance, enhances solubility in organic solvents, and influences the solid-state packing of derivative molecules. |

Advanced Chemical Biology and Medicinal Chemistry Research

Design and Synthesis of Thiophene-Based Scaffolds for Target Interaction Studies

Exploration of Bioisosteric Replacements in Thiophene Frameworks

Bioisosterism, the strategy of replacing one functional group with another to enhance a desired biological or physical property without making significant changes to the chemical structure, is a common practice in drug discovery. The thiophene ring is a well-known bioisostere for the phenyl ring. This substitution can lead to improved metabolic stability, enhanced potency, or altered selectivity of a drug candidate. The tert-butyl group on this compound provides steric bulk, which could be a valuable feature in designing specific bioisosteric replacements. However, specific examples and comparative studies documenting the use of this compound as a bioisosteric replacement for a phenyl group in a bioactive molecule are not prominently featured in peer-reviewed research.

Modulators of Chemical Pathways

Thiophene-containing molecules have been identified as modulators of various biological pathways, acting as inhibitors or activators of enzymes and receptors. The specific electronic and steric properties of the thiophene ring and its substituents play a crucial role in their activity. Despite the potential for the unique substitution pattern of this compound to influence biological systems, there is a lack of published research identifying and characterizing its role as a modulator of any specific chemical or signaling pathways.

Supramolecular Chemistry and Intermolecular Interactions

The study of non-covalent interactions is fundamental to understanding the properties of molecular solids and materials. The arrangement of molecules in the solid state and their interactions in solution are dictated by these forces.

Intermolecular Interactions in Solid and Solution States

The solid-state architecture of thiophene derivatives is governed by a variety of intermolecular interactions, including π-π stacking, hydrogen bonding (if appropriate functional groups are present), and van der Waals forces. The presence of the bulky tert-butyl group and the methyl ester in this compound would significantly influence its packing in the solid state. However, a crystallographic structure for this specific compound does not appear to be publicly available, precluding a detailed analysis of its intermolecular interactions in the solid state. In solution, the nature and strength of intermolecular interactions can be probed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. Such studies for this compound have not been reported, leaving its behavior in solution largely uncharacterized.

Formation of Ordered Structures (e.g., Metal-Organic Framework building blocks)

Carboxylate-functionalized thiophenes are valuable building blocks, or "linkers," for the construction of Metal-Organic Frameworks (MOFs). These porous materials have applications in gas storage, separation, and catalysis. The geometry and electronic properties of the thiophene linker play a critical role in determining the structure and function of the resulting MOF. While the carboxylate group of this compound (after hydrolysis to the corresponding carboxylic acid) could potentially coordinate to metal ions to form MOFs, there are no published reports on the synthesis and characterization of MOFs or other ordered structures utilizing this specific molecule as a building block. Research in this area has focused on other thiophene dicarboxylates and related linkers.

Future Research Perspectives and Interdisciplinary Opportunities

Development of Greener Synthetic Routes and Sustainable Chemistry Approaches

The chemical industry's increasing focus on sustainability is driving the development of environmentally benign synthetic methods for thiophene (B33073) derivatives, including Methyl 5-tert-butylthiophene-2-carboxylate. Key areas of advancement include the adoption of metal-free catalysis and multicomponent reactions (MCRs). researchgate.net Metal-free approaches are gaining traction as they mitigate the environmental impact associated with residual metal catalysts. researchgate.net

Microwave-assisted organic synthesis (MAOS) represents a significant green chemistry tool. This technique often leads to shorter reaction times, higher yields, and reduced solvent usage compared to conventional heating methods. For instance, the synthesis of various thiophene-2-carboxylate (B1233283) derivatives has been successfully achieved using microwave irradiation, highlighting a promising green protocol. researchgate.netnih.gov

Another sustainable strategy involves the use of greener solvents derived from renewable resources or those with a lower environmental footprint. The principles of green chemistry encourage the replacement of hazardous solvents with safer alternatives, a practice that is being increasingly applied to the synthesis of heterocyclic compounds.

One-pot syntheses and multicomponent reactions (MCRs) are also at the forefront of sustainable chemistry. researchgate.net These methods improve efficiency by reducing the number of synthetic steps, minimizing waste generation, and saving time and resources. researchgate.net The application of MCRs for the synthesis of polysubstituted thiophenes demonstrates their potential for creating complex molecules in a single, efficient operation. researchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages for the synthesis of this compound and its analogues. Flow chemistry provides enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety, particularly for highly exothermic or hazardous reactions. mdpi.comtue.nl The synthesis of thiophene-2-carboxylates has been demonstrated in a continuous flow system, showcasing the potential for efficient and scalable production. researchgate.net

Automated synthesis platforms, often integrated with flow reactors, are revolutionizing chemical discovery and process development. These systems enable high-throughput screening of reaction conditions and the rapid synthesis of compound libraries for structure-activity relationship (SAR) studies. While specific applications for this compound are not yet widely reported, the automated synthesis of other heterocyclic compounds serves as a strong precedent for its future application in this area.

Exploration of Novel Catalytic Systems for Selective Transformations

The development of novel catalytic systems is crucial for achieving selective and efficient transformations of the this compound scaffold. A key area of research is the C-H functionalization of the thiophene ring, which allows for the direct introduction of new functional groups without the need for pre-functionalized starting materials. nih.govethernet.edu.et

Palladium-catalyzed C-H arylation is a powerful tool for the synthesis of aryl-substituted thiophenes. researchgate.net Research is focused on developing catalysts that can selectively target specific positions on the thiophene ring, including the more challenging β-positions. nih.gov For 5-substituted thiophenes like this compound, catalytic systems that can selectively functionalize the C3 and C4 positions are of particular interest for creating diverse molecular architectures. The use of directing groups can control the regioselectivity of these transformations. youtube.com

Furthermore, the exploration of catalysts based on more abundant and less toxic metals is a growing trend. These novel catalytic systems are expected to provide more sustainable and cost-effective routes for the derivatization of this compound.

Advanced Spectroscopic Methods for In-situ Reaction Monitoring